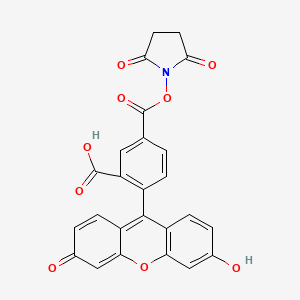
5-Fam, SE
Cat. No. B8809012
M. Wt: 473.4 g/mol
InChI Key: TWOKNYRPKCLMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07247734B2
Procedure details


To a mixture of 4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzylamine (0.02 g, 0.03 mmol) and triethylamine (0.02 ml, 0.15 mmol) in DCM (1 ml) was added 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-isophthalic acid 2,5-dioxo-pyrrolidin-1-yl ester (0.016 g, 0.03 mmol). The mixture was stirred at room temperature for 1 hour, then concentrated in vacuo. The mixture was purified by column chromatography using ethyl acetate and hexanes as eluent to give N-4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzyl)-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-isophthalic acid as a yellow solid (0.0126 g, 40%).
Name
4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzylamine
Quantity
0.02 g
Type
reactant
Reaction Step One



Quantity
0.016 g
Type
reactant
Reaction Step Two

Yield
40%
Identifiers


|
REACTION_CXSMILES
|
C(OC1C=C(OCC2C=CC=CC=2)C(Cl)=CC=1C1C(C2C=CC(CN)=CC=2)=CN(COCC[Si](C)(C)C)N=1)C1C=CC=CC=1.C(N(CC)CC)C.O=C1CCC(=O)N1[O:59][C:60](=[O:86])[C:61]1[CH:69]=[CH:68][C:67]([C:70]2[C:71]3[C:76]([O:77][C:78]4[C:83]=2[CH:82]=[CH:81][C:80](=[O:84])[CH:79]=4)=[CH:75][C:74]([OH:85])=[CH:73][CH:72]=3)=[C:63]([C:64]([OH:66])=[O:65])[CH:62]=1>C(Cl)Cl>[OH:85][C:74]1[CH:75]=[C:76]2[C:71](=[CH:72][CH:73]=1)[C:70]([C:67]1[C:63]([C:64]([OH:66])=[O:65])=[CH:62][C:61]([C:60]([OH:86])=[O:59])=[CH:69][CH:68]=1)=[C:83]1[C:78](=[CH:79][C:80](=[O:84])[CH:81]=[CH:82]1)[O:77]2
|
Inputs


Step One
|
Name
|
4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzylamine
|
|
Quantity
|
0.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCC1=CC=CC=C1)Cl)C1=NN(C=C1C1=CC=C(CN)C=C1)COCC[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.016 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1N(C(CC1)=O)OC(C1=CC(C(=O)O)=C(C=C1)C=1C2=CC=C(C=C2OC2=CC(C=CC12)=O)O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C2OC3=CC(C=CC3=C(C2=CC1)C1=CC=C(C=C1C(=O)O)C(=O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.0126 g | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 111.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
